molecular formula C12H12INO3 B15345141 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide CAS No. 5263-81-0

4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide

Cat. No.: B15345141
CAS No.: 5263-81-0
M. Wt: 345.13 g/mol
InChI Key: AKUIEBYNXJJQGH-UHFFFAOYSA-M
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Description

4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol. This intermediate can be synthesized using starting materials such as ortho-aminobenzoic acid and chloropropanone .

The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol
  • Cotarnine
  • Dihydrocotarnyl derivatives

Uniqueness

What sets 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide apart from similar compounds is its unique dioxolo ring structure fused to the isoquinoline core.

Properties

CAS No.

5263-81-0

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

IUPAC Name

4-methoxy-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide

InChI

InChI=1S/C12H12NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h3-6H,7H2,1-2H3;1H/q+1;/p-1

InChI Key

AKUIEBYNXJJQGH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=C(C3=C(C=C2C=C1)OCO3)OC.[I-]

Origin of Product

United States

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